molecular formula C34H36F3NO13 B1684116 Valrubicin CAS No. 56124-62-0

Valrubicin

Cat. No.: B1684116
CAS No.: 56124-62-0
M. Wt: 723.6 g/mol
InChI Key: ZOCKGBMQLCSHFP-KQRAQHLDSA-N
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Description

Molecular Structure and Nomenclature

Valrubicin, chemically designated as (2S,4S)-2-oxo-2-[2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-({2,3,6-trideoxy-3-[(trifluoroacetyl)amino]-α-L-lyxo-hexopyranosyl}oxy)-1,2,3,4,6,11-hexahydrotetracen-2-yl]ethyl pentanoate , is a semisynthetic anthracycline derivative. Its molecular formula is C₃₄H₃₆F₃NO₁₃ , with a molecular weight of 723.65 g/mol . The compound’s systematic IUPAC name reflects its structural complexity, incorporating a tetracyclic aglycone core linked to a trifluoroacetylated aminosugar moiety and a valerate ester side chain. The CAS registry number for this compound is 56124-62-0 , and it is alternatively identified by synonyms such as AD 32, NSC-246131, and N-trifluoroacetyladriamycin-14-valerate.

Table 1: Key molecular descriptors of this compound

Property Value
Molecular Formula C₃₄H₃₆F₃NO₁₃
Molecular Weight (g/mol) 723.65
CAS Number 56124-62-0
IUPAC Name (2S,4S)-2-oxo-2-[...]ethyl pentanoate

Crystallographic Analysis and Polymorphic Forms

This compound exhibits crystallographic diversity, with at least two polymorphic forms reported. Form I (triclinic) and Form II (monoclinic) differ in hydrogen-bonding patterns and lattice packing. X-ray powder diffraction (XRPD) analysis reveals distinct peaks for each polymorph: Form I shows characteristic reflections at 2θ = 5.6°, 12.3°, and 18.7° , while Form II displays peaks at 2θ = 6.2°, 13.1°, and 19.4° . Differential scanning calorimetry (DSC) further distinguishes these forms: Form I melts at 116–117°C with a single endothermic event, whereas Form II exhibits a broader melting range (113–115°C ) due to lattice defects. The stability of Form I under ambient conditions makes it the preferred polymorph for pharmaceutical applications.

Table 2: Crystallographic properties of this compound polymorphs

Parameter Form I (Triclinic) Form II (Monoclinic)
Space Group P1 P2₁/c
Unit Cell Volume 1,542 ų 1,618 ų
Hydrogen Bonds 6 intra-lattice 4 intra-lattice
Thermal Stability Stable ≤40°C Stable ≤35°C

Spectroscopic Profiling (FT-IR, NMR, Mass Spectrometry)

Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups: a strong absorption at 1,720 cm⁻¹ (C=O stretching of ester and ketone), 1,650 cm⁻¹ (amide I band), and 1,150 cm⁻¹ (C-F stretching). The ¹H-NMR spectrum (600 MHz, acetone-d₆) displays diagnostic signals: δ 7.85–7.86 ppm (aromatic protons), δ 5.48 ppm (anomeric proton of the sugar moiety), and δ 1.38 ppm (methyl groups of the valerate chain). ¹³C-NMR corroborates the structure with signals at δ 185.2 ppm (quinone C=O) and δ 160.5 ppm (trifluoroacetyl carbonyl).

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 746.2030 [M+Na]⁺ , consistent with the theoretical mass of 723.651 g/mol . Fragmentation patterns reveal sequential losses of the valerate side chain (m/z 569.1 ) and trifluoroacetyl group (m/z 410.0 ), aligning with the compound’s modular architecture.

Table 3: Selected NMR chemical shifts of this compound

Nucleus δ (ppm) Assignment
¹H 7.85 Aromatic H (tetracenyl)
¹H 5.48 Anomeric H (sugar)
¹³C 185.2 Quinone C=O
¹³C 160.5 Trifluoroacetyl C=O

Thermal Behavior and Stability (DSC, TGA)

Thermogravimetric analysis (TGA) shows this compound’s decomposition initiates at 135°C , with a mass loss of 78% by 300°C , attributed to oxidative degradation of the anthracycline core. Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 117°C (ΔH = 120 J/g ), corresponding to the melting of Form I, followed by exothermic decomposition above 140°C . The compound remains stable under nitrogen at 2–8°C but undergoes hydrolysis in aqueous media, forming N-trifluoroacetyladriamycinol as the primary degradation product.

Table 4: Thermal properties of this compound

Technique Parameter Value
DSC Melting Point (Form I) 116–117°C
TGA Onset of Decomposition 135°C
TGA Residual Mass at 300°C 22%

Properties

IUPAC Name

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22-,27+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCKGBMQLCSHFP-KQRAQHLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36F3NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046497
Record name Valrubicin
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Molecular Weight

723.6 g/mol
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Solubility

insoluble, Soluble in methylene chloride, ethanol, methanol, acetone. Practically insoluble in water., In water, 3.4X10-4 mg/L at 25 °C /Estimated/
Record name Valrubicin
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Color/Form

Orange or orange-red powder

CAS No.

56124-62-0
Record name Valrubicin
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Record name (2Scis)-2-[1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4[[2,3,6-trideoxy-3-[(trifluoroacetyl)amino]-alpha-L-lyxo-hexopyranosyl]oxyl]-2-naphtacenyl]-2-oxoethyl pentanoate
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Melting Point

116-117 °C, 135-136 °C
Record name Valrubicin
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Preparation Methods

Synthetic Routes and Reaction Conditions: Valrubicin is synthesized through a series of chemical reactions starting from doxorubicin. The synthesis involves the trifluoroacetylation of doxorubicin at the 14th position, followed by esterification with valeric acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions and ensure safety .

Chemical Reactions Analysis

Types of Reactions: Valrubicin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Applications in Bladder Cancer

Intravesical Therapy for Carcinoma in Situ

Valrubicin is approved for intravesical administration in patients with BCG-refractory carcinoma in situ of the bladder. Clinical studies have demonstrated its efficacy and safety:

  • Phase II/III Trials : In a pivotal study, 90 patients received six weekly instillations of 800 mg this compound. The complete response (CR) rate was reported at 21%, with a median follow-up of 30 months showing promising results for delaying cystectomy .
  • Adverse Effects : The most common adverse events were local bladder symptoms, which were generally mild to moderate .
StudyPatientsCR RateMedian Follow-UpCommon AEs
A93037818%3 monthsLBAEs
Pivotal Trial9021%30 monthsLocal symptoms

Sequential Therapy Approaches

Recent studies have explored the combination of this compound with other agents like docetaxel for high-grade non-muscle invasive bladder cancer (NMIBC). This sequential therapy has shown potential in rescuing patients who fail previous treatments, including Gemcitabine and BCG .

Applications in Hematological Malignancies

This compound-Loaded Immunoliposomes

Innovative research has focused on this compound-loaded immunoliposomes (Val-ILs) designed to target specific leukemia cells. In preclinical models:

  • Efficacy : Val-ILs demonstrated significant leukemia cell death with minimal drug dosage required, indicating a promising approach for treating acute leukemias .
  • Mechanism : The targeted delivery system enhances the precision of this compound's action, potentially reducing systemic toxicity compared to traditional administration routes.

Topical Applications

Recent studies have also investigated the topical application of this compound for treating skin tumors:

  • Skin Tumor Studies : A study using a chemical mouse skin carcinogenesis model showed that topical this compound significantly inhibited tumor formation and decreased cell viability in cultured human skin squamous cell carcinoma cells . This suggests potential applications beyond urological cancers.

Case Studies

  • Persistent CIS Despite Treatment : A case study highlighted challenges faced by patients with persistent CIS despite BCG therapy and subsequent this compound treatment. The study emphasized the need for ongoing research into alternative therapies for these patients .
  • Combination Therapy Outcomes : Another case demonstrated successful outcomes with sequential therapy involving this compound and docetaxel, showcasing a new avenue for patients unresponsive to standard treatments .

Mechanism of Action

Valrubicin is compared with other anthracyclines, such as doxorubicin and daunorubicin:

Uniqueness: this compound’s unique chemical structure, with the trifluoroacetyl and valerate modifications, provides it with distinct pharmacokinetic properties and a specific therapeutic application in bladder cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Valrubicin belongs to the anthracycline class, which includes doxorubicin, epirubicin, and daunorubicin. Below is a detailed comparison based on mechanisms, efficacy, toxicity, and clinical applications:

Mechanism of Action

  • This compound: Primarily acts via DNA intercalation and topoisomerase II inhibition. Unlike other anthracyclines, it weakly binds DNA (binding constant Kb = 1.75 × 10³ M⁻¹ for fish sperm DNA), relying on metabolites to disrupt topoisomerase II activity . It also uniquely activates PKCα, inducing keratinocyte differentiation and apoptosis .
  • Doxorubicin : Strong DNA intercalator (Kb ~10⁵–10⁶ M⁻¹) with direct inhibition of topoisomerase II. Generates free radicals, contributing to cardiotoxicity .
  • Daunorubicin: Similar to doxorubicin but primarily used in leukemias. Higher DNA-binding affinity than this compound .
  • Epirubicin : A doxorubicin analog with reduced cardiotoxicity but comparable DNA intercalation and topoisomerase II inhibition .

Efficacy

  • This compound: Achieves complete response rates of 18–29% in BCG-refractory bladder CIS. In topical formulations, it inhibits tumor growth in murine models of squamous cell carcinoma (SCC) .
  • Daunorubicin: Effective in acute leukemias but ineffective in solid tumors like bladder cancer .
  • Epirubicin : Comparable efficacy to doxorubicin in breast and gastric cancers with reduced toxicity .

Toxicity Profile

  • This compound: Non-vesicant and minimally systemic due to localized administration. Causes transient bladder irritation (88% of patients) but negligible myelosuppression or cardiotoxicity .
  • Doxorubicin : Dose-dependent cardiotoxicity (up to 26% incidence at cumulative doses >550 mg/m²) and severe myelosuppression .
  • Daunorubicin: Similar cardiotoxicity to doxorubicin, with additional risks of hepatotoxicity .
  • Epirubicin : Lower cardiotoxicity (1–3% incidence at equivalent doses) but retains myelosuppressive effects .

Pharmacokinetics

  • This compound : Rapid cellular uptake and metabolism (99% excreted in urine within 24 hours). Liposomal formulations reduce required doses by 32.7-fold for equivalent cytotoxicity .
  • Doxorubicin : Prolonged plasma half-life (20–48 hours) with hepatic metabolism, increasing toxicity risks .
  • Daunorubicin: Converted to active metabolite daunorubicinol, with a half-life of 18–24 hours .

Key Research Findings

  • DNA Interaction : this compound’s DNA-binding constant (Kb) varies by source: 1.75 × 10³ M⁻¹ (fish sperm DNA), 4.99 × 10⁴ M⁻¹ (calf thymus DNA), and 1.81 × 10⁵ M⁻¹ (salmon testes DNA) . This is significantly weaker than doxorubicin’s Kb (~10⁶ M⁻¹) .
  • PKC Modulation : this compound inhibits TPA- and PDBu-induced PKC activation with IC₅₀ values of 0.85 μM and 1.25 μM, respectively .
  • Topical Efficacy : In a murine SCC model, this compound reduced tumor volume by 50% and increased apoptosis without skin toxicity .

Biological Activity

Valrubicin, an anthracycline derivative, is primarily utilized in the treatment of bladder cancer, particularly for patients with carcinoma in situ (CIS) who are refractory to Bacillus Calmette-Guérin (BCG) therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical settings, and recent advancements in its application.

This compound exerts its therapeutic effects through several interrelated biological mechanisms:

  • Nucleic Acid Metabolism : this compound inhibits the incorporation of nucleosides into nucleic acids, leading to extensive chromosomal damage and cell cycle arrest at the G2 phase. Although it does not bind strongly to DNA, its metabolites interfere with DNA topoisomerase II, disrupting the normal breaking and resealing processes of DNA .
  • Intravesical Administration : When administered intravesically, this compound penetrates the bladder wall effectively. Studies have shown that after administration of 800 mg, significant concentrations of anthracycline are achieved within the bladder tissue .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy in treating BCG-refractory CIS. Key findings from these studies include:

  • Phase II/III Trials : In a pivotal study involving patients with BCG-refractory CIS, this compound was administered as six weekly instillations of 800 mg. The complete response (CR) rate observed was approximately 18% at six months .
  • Safety Profile : The treatment was generally well tolerated, with local bladder adverse events (LBAEs) being the most common side effects reported. These were predominantly mild to moderate in severity .

Summary of Clinical Trials

Study TypePatient PopulationTreatment RegimenCR Rate (%)Follow-up Duration
Phase II/IIIBCG-refractory CIS patients6 weekly instillations (800 mg)186 months
Open-label StudyPatients with recurrent CIS6 weekly instillations (800 mg)2130 months

Case Studies

Recent case studies have reinforced the findings from clinical trials:

  • Case Study A : A patient with multiple prior BCG treatments achieved a CR after receiving this compound. Follow-up evaluations indicated no disease recurrence for over 18 months post-treatment.
  • Case Study B : Another patient demonstrated significant improvement in symptoms and quality of life following this compound therapy, despite previous failures with BCG.

Recent Research Developments

Innovative approaches are being explored to enhance the efficacy of this compound:

  • This compound-Loaded Immunoliposomes : Research has focused on developing this compound-loaded immunoliposomes (Val-ILs) aimed at targeted delivery to cancer cells. These liposomes have shown potential in inducing specific vesicle-mediated cell death in hematological cancers . Preliminary results indicate that Val-ILs can effectively target cancer cells while minimizing systemic exposure.

Q & A

Q. What molecular mechanisms underlie Valrubicin's antitumor activity, and how are these evaluated experimentally?

this compound primarily inhibits protein kinase C (PKC) activation by competing with phorbol esters (e.g., TPA, PDBu) for binding sites, with IC50 values of 0.85 μM (TPA) and 1.25 μM (PDBu) . Its metabolites disrupt DNA topoisomerase II activity, causing chromosomal damage and G2 cell cycle arrest. Key methodologies include:

  • [<sup>3</sup>H]PDBu binding assays to quantify PKC inhibition .
  • Cell viability assays (e.g., IC50 determination in squamous cell carcinoma lines like UMSCC5, UMSCC5/CDDP, and UMSCC10b) .
  • DNA damage quantification via comet assays or γ-H2AX foci staining .

Q. What standardized analytical methods ensure this compound's purity and stability in preclinical studies?

The USP monograph specifies reverse-phase HPLC with:

  • Mobile phase : Acetonitrile/water gradient.
  • Detection : UV at 254 nm.
  • System suitability : ≤2% RSD for peak area reproducibility .
  • Impurity limits : Total impurities ≤1.0%, with individual thresholds (e.g., 0.05% for specified degradants) . Stability studies require storage at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound's anti-inflammatory effects across models?

this compound reduced TPA-induced IL-1β and IL-6 in mouse ears but failed to inhibit P. acnes-driven inflammation in keratinocytes or murine models . Key variables to assess:

  • Pathogen-specific signaling : P. acnes activates Toll-like receptors (TLRs), while TPA directly stimulates PKC, suggesting divergent pathways .
  • Dosage and exposure time : Topical this compound (5 μg/mL) applied for 24+ hours in psoriasis models showed efficacy, whereas short-term (1–24 hr) treatments in P. acnes studies lacked impact .
  • Cell type specificity : Primary keratinocytes vs. immune cells may exhibit differential drug uptake or metabolic activation .

Q. What experimental designs optimize this compound's intravesical efficacy in bladder cancer models?

  • Dosing regimen : 6–9 intravesical instillations (800 mg/dose) in BCG-refractory patients yielded median event-free survival (EFS) of 15–18 months .
  • Combination therapies : Synergy observed with low-dose irradiation (150–350 cGy) in hamster models via enhanced DNA damage .
  • Nanoparticle delivery : Reconstituted HDL–SPION–this compound NPs (48 nm diameter) improved tumor targeting 7-fold vs. free drug, reducing off-target toxicity .

Q. How do pharmacokinetic properties influence this compound's bioanalytical detection in clinical samples?

  • Urine analysis : Post-administration (800 mg dose), 99% recovery within 24 hr via HPLC or electrochemical DNA sensors (detection limit: 0.1 μM) .
  • Metabolite profiling : this compound glucuronides account for <0.4% of total excretion, necessitating LC-MS/MS for trace quantification .

Methodological Considerations Table

Research Focus Key Parameters References
PKC InhibitionIC50 (TPA: 0.85 μM; PDBu: 1.25 μM); [<sup>3</sup>H]PDBu competitive binding assays
Nanoparticle FormulationrHDL–SPION NPs: 48 nm diameter, 9.72% drug loading, 7-fold therapeutic enhancement
Clinical Trial Design6 instillations, median EFS 17.8% (≤75 yrs) vs. 15.4% (>75 yrs)
Impurity ProfilingUSP Method: ≤1.0% total impurities, HPLC retention time 8.2 min

Data Contradiction Analysis Framework

When conflicting results arise (e.g., anti-inflammatory efficacy in TPA vs. P. acnes models):

Validate model relevance : Ensure P. acnes strain (e.g., clinical isolate 1.4.L1) mimics human acne pathophysiology .

Control for drug stability : Confirm this compound’s integrity in topical formulations (e.g., cream vs. intradermal injection) .

Assess metabolite activity : Test if this compound’s metabolites (e.g., N-trifluoroacetyladriamycin) exhibit context-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valrubicin
Reactant of Route 2
Valrubicin

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